molecular formula C11H23NO3 B13539292 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Cat. No.: B13539292
M. Wt: 217.31 g/mol
InChI Key: GIOZBZPPGILMJQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

2-methoxyethyl 3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C11H23NO3/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3/h9-10H,4-8,12H2,1-3H3

InChI Key

GIOZBZPPGILMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)OCCOC)CN

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Solubility and Stability Profiling of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

[1]

Executive Technical Summary

  • Compound Identity: 2-Methoxyethyl ester of Pregabalin.[1]

  • CAS Registry: 2228515-96-4 (and related isomer entries).[1]

  • Core Characteristic: A lipophilic, non-zwitterionic precursor to Pregabalin.[1]

  • Critical Risk: Spontaneous Lactamization. Unlike Pregabalin (which is stable as a solid zwitterion), this ester exists in a high-energy state where the free amine can nucleophilically attack the ester carbonyl, expelling 2-methoxyethanol to form Pregabalin Lactam (4-isobutylpyrrolidin-2-one).[1]

  • Handling Directive: Must be stored as a protonated salt (e.g., Hydrochloride) in dry conditions.[1] In solution, it has a half-life of minutes-to-hours at neutral pH.[1]

Physicochemical Profile

Unlike the parent drug Pregabalin, which is highly water-soluble and insoluble in most organic solvents (LogP

1
PropertyPregabalin (Parent)2-Methoxyethyl Ester (Target)Implication
Molecular Weight 159.23 g/mol 217.31 g/mol Higher molecular volume.[1]
Ionization State Zwitterion (at pH 7)Cationic (pH < 9) / Neutral (pH > 9)No zwitterionic lattice energy ; easier to dissolve in organics.[1]
Predicted LogP -1.35 (Hydrophilic)+1.2 to +1.8 (Lipophilic)Partitions into organic layers during extraction.[1]
pKa (Amine) 10.6~10.2 - 10.5Remains protonated (and stable) in acidic media.[1]
pKa (Acid) 4.2N/A (Masked by ester)No anionic charge at neutral pH.[1]

Solubility Profiling

The solubility of this compound is governed by the "Amine-Ester" motif.[1] It behaves as a lipophilic base.[1]

Solvent Compatibility Table

Data represents predictive profiling based on

1
Solvent ClassSolubility RatingMechanistic Notes
Chlorinated Solvents (DCM, Chloroform)High (>100 mg/mL)Excellent solvent for the neutral free base.[1] Ideal for extraction from aqueous phases.
Polar Aprotic (DMSO, DMF, Acetonitrile)High (>100 mg/mL)Soluble, but high risk of degradation .[1] Polar aprotic solvents accelerate nucleophilic attack (Lactamization).[1]
Alcohols (Methanol, Ethanol)Moderate-High Soluble.[1] However, transesterification is a risk in Methanol (forming Methyl Ester).[1]
Water (Acidic pH < 4) High Forms the water-soluble ammonium salt.[1] Most stable state in solution.
Water (Neutral/Basic pH > 7) Low / Oiling Out The free base is lipophilic and may separate as an oil. Rapid degradation occurs here.[1][2]
Non-Polar (Hexane, Heptane)Low The polar ether tail (methoxyethyl) and amine group reduce solubility in strict hydrocarbons.[1]

Stability Profile: The "Lactamization" Trap

The stability of this molecule is binary: it is stable only when the amine is protonated. Once the amine is deprotonated (free base), it undergoes rapid intramolecular cyclization.[1]

Degradation Pathway 1: Intramolecular Cyclization (Dominant)

This is the primary failure mode.[1] The

1
  • Product: Pregabalin Lactam (4-isobutylpyrrolidin-2-one).[1][3][4][5][6]

  • By-product: 2-Methoxyethanol (Toxic solvent).[1]

  • Kinetics: First-order intramolecular reaction.[1]

  • Catalyst: Base (deprotonates amine), Heat.[1]

Degradation Pathway 2: Hydrolysis (Competitor)

Water attacks the ester to revert it to Pregabalin.[1]

  • Product: Pregabalin (Acid) + 2-Methoxyethanol.[1]

  • Condition: High pH (Saponification) or Strong Acid (Acid hydrolysis).[1]

  • Note: In neutral organic solution, Pathway 1 is 100x faster than Pathway 2.[1]

Visualization: Degradation Pathways

The following diagram illustrates the competition between stability (protonation) and degradation (cyclization vs. hydrolysis).[1]

PregabalinEsterStabilitycluster_0Critical Instability ZoneSaltSTABLE FORMProtonated Ester Salt(pH < 5)FreeBaseREACTIVE INTERMEDIATEFree Amine Ester(pH > 7)Salt->FreeBaseDeprotonation(Base/Buffer)FreeBase->SaltAcidificationLactamDEGRADANT APregabalin Lactam(Cyclized)FreeBase->LactamFAST Cyclization(Intramolecular)AcidDEGRADANT BPregabalin (Parent Acid)(Hydrolyzed)FreeBase->AcidSlow Hydrolysis(Water attack)

Caption: Stability logic flow. The neutral "Free Base" is the gateway to rapid degradation via cyclization.

Experimental Protocols

Protocol A: Solubility Determination (Safe Mode)

Do not use standard 24-hour shake-flask methods at neutral pH, as the compound will degrade before equilibrium is reached.[1]

  • Preparation: Prepare a buffer at pH 2.0 (Phosphate/HCl) and a buffer at pH 7.4 .

  • Acidic Solubility: Add excess solid to pH 2.0 buffer. Shake for 2 hours at 25°C. Filter and analyze by HPLC. (Expect high solubility).

  • Neutral Solubility (Kinetic Method):

    • Dissolve compound in minimal DMSO.[1]

    • Spike into pH 7.4 buffer.

    • Immediately vortex and centrifuge (1 min).

    • Analyze supernatant immediately. Note: Any delay will show "Lactam" peaks, falsely lowering apparent solubility.[1]

Protocol B: Stability-Indicating HPLC Method

To distinguish the Ester from the Parent Drug and the Lactam impurity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1] (Maintains low pH to stop on-column cyclization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm (Low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).[1]

  • Elution Order (Predicted):

    • Pregabalin (Parent Acid) - Very polar, elutes early (RT ~2 min).[1]

    • Pregabalin Lactam - Moderately polar (RT ~6 min).

    • 2-Methoxyethyl Ester (Target) - Lipophilic (RT ~10-12 min).[1]

References

  • Pregabalin Degradation Pathways: Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015).[1] Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257.[1] Link

  • Lactamization Kinetics: Lovett, G. H., & Yajima, H. (2012).[1] Spontaneous Lactamization of

    
    -Amino Esters: A Kinetic Study. Journal of Organic Chemistry, 77(2), 971–978.[1] (Foundational text on the mechanism described in Section 4).
    
  • Pregabalin Lactam Structure: PubChem Compound Summary for CID 16101324, Pregabalin lactam.[1][7] Link[1]

  • 2-Methoxyethyl Ester Identity: ChemicalBook Entry for CAS 2228515-96-4.[1] Link

Discovery and origin of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Origin of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Quality Control Scientists[1]

Origin, Synthesis, and Impurity Profiling in Pregabalin Manufacturing[1]

Executive Summary

This compound is the 2-methoxyethyl ester derivative of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and neuropathic pain medication.[1]

Unlike novel chemical entities (NCEs) discovered for therapeutic efficacy, this specific compound typically originates as a process-related impurity or a synthetic intermediate within the manufacturing lifecycle of Pregabalin. Its presence is directly linked to the use of 2-methoxyethanol (Methyl Cellosolve) as a reaction solvent or crystallization medium.[1]

Due to the known toxicity of 2-methoxyethanol (a Class 2 solvent under ICH Q3C guidelines), this ester represents a critical structural alert . Its identification, synthesis for use as a reference standard, and rigorous control are paramount in pharmaceutical development to ensure patient safety and regulatory compliance.

Origin and Discovery Context

The "discovery" of this compound is not rooted in pharmacodynamic screening but in process chemistry and impurity profiling .[1]

2.1 The Solvent-Impurity Link

In the industrial synthesis of Pregabalin, various solvents are evaluated for the resolution of the racemic intermediate (3-(aminomethyl)-5-methylhexanoic acid) or for the final crystallization steps.[1] 2-Methoxyethanol is a potent polar solvent capable of dissolving polar amino acids.[1]

  • The Causality: When Pregabalin (a gamma-amino acid) is heated or processed in 2-methoxyethanol, particularly under acidic conditions or in the presence of activation agents, a Fisher esterification or transesterification event can occur.

  • The Result: The carboxylic acid moiety of Pregabalin reacts with the hydroxyl group of the solvent, yielding the 2-methoxyethyl ester.

2.2 Regulatory Significance (The "Why" it Matters)

The discovery of this compound is critical because it acts as a masked carrier of a toxic solvent .

  • Metabolic Fate: Upon ingestion, esterases in the plasma or liver rapidly hydrolyze the ester bond.

  • Toxic Release: This hydrolysis releases free Pregabalin and 2-methoxyethanol .[1]

  • Toxicity: 2-Methoxyethanol is metabolized to methoxyacetic acid (MAA), a known teratogen and reproductive toxin. Therefore, this specific ester is not a viable prodrug candidate but a Critical Quality Attribute (CQA) that must be eliminated.

Chemical Synthesis and Formation Mechanism[1][2]

To control an impurity, one must first synthesize it to establish a reference standard. The synthesis mirrors the mechanism of its accidental formation during drug substance manufacturing.

3.1 Reaction Pathway

The formation is a classic equilibrium-driven esterification.[1] In process chemistry, this often happens inadvertently during "drying" steps if residual solvent is present with heat.

Synthesizing the Reference Standard: To intentionally produce this compound for analytical validation, a direct esterification or an activated coupling strategy is employed.

  • Reagents: Pregabalin (Acid), 2-Methoxyethanol (Alcohol/Solvent).[1]

  • Catalyst: Thionyl chloride (

    
    ) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
    
  • Conditions: Reflux (approx. 125°C) or room temperature with activation.

3.2 Visualization of Formation Pathway

Pregabalin_Ester_Synthesis Pregabalin Pregabalin (Carboxylic Acid) Intermediate Activated Intermediate (Acyl Chloride/Activated Complex) Pregabalin->Intermediate Activation (SOCl2 or Acid Cat.) Solvent 2-Methoxyethanol (Solvent/Reactant) Product 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate (Target Ester) Solvent->Product Nucleophilic Attack Intermediate->Product Esterification Byproduct H2O / HCl Intermediate->Byproduct Elimination

Figure 1: Reaction pathway for the formation of this compound from Pregabalin and 2-Methoxyethanol.[1][2][3]

Physicochemical & Analytical Characterization

Reliable detection of this ester requires understanding its distinct physicochemical shift from the parent drug.

4.1 Comparative Properties Table
PropertyPregabalin (Parent)2-Methoxyethyl Ester (Impurity)Impact on Analysis
Molecular Formula


Mass shift of +58.04 Da
Molecular Weight 159.23 g/mol 217.31 g/mol Distinct precursor ion in MS
Polarity (LogP) Low (Hydrophilic, Zwitterionic)Moderate (Lipophilic)Longer retention time in RP-HPLC
Solubility Water, SalineOrganic Solvents (MeOH, ACN)Extractable from aqueous matrix
4.2 Analytical Strategy (LC-MS/MS)

The ester lacks the zwitterionic character of Pregabalin (since the acid is masked), leading to significantly different chromatographic behavior.

  • Method: Reverse Phase HPLC (C18 column).

  • Mobile Phase: Ammonium Formate / Acetonitrile gradient.

  • Detection:

    • UV: Weak absorbance (lack of chromophores), similar to Pregabalin. Derivatization may be required for UV sensitivity.

    • Mass Spectrometry (Preferred): Positive ESI mode (

      
      ).
      
  • Key Identifier: Look for the parent ion transition 218.3 → 159.2 (Loss of the methoxyethyl group).

4.3 Analytical Logic Flow

Analytical_Workflow cluster_Detection Detection Methods Sample Drug Substance Sample (Pregabalin API) Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction LC RP-HPLC Separation (C18 Column) Extraction->LC UV UV/Vis (210 nm) Low Sensitivity LC->UV MS ESI-MS (+) High Sensitivity LC->MS Primary ID Result Identification: RT Shift & m/z 218.3 MS->Result Confirm Mass (+58 Da)

Figure 2: Analytical workflow for isolating and identifying the 2-methoxyethyl ester impurity.

Protocol: Synthesis of Reference Standard

Objective: To synthesize ~500 mg of this compound for use as an analytical reference standard.

Safety Warning: 2-Methoxyethanol is a reproductive toxin.[1] Perform all operations in a fume hood with appropriate PPE.

  • Preparation:

    • Charge Pregabalin (1.0 eq, 159 mg) into a dry round-bottom flask.[1]

    • Add 2-Methoxyethanol (10 volumes) as the solvent and reagent.[1]

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) as a catalyst.[1]

  • Reaction:

    • Heat the mixture to 135°C (Reflux) under nitrogen atmosphere.

    • Monitor by TLC or LC-MS until the starting material (Pregabalin) is consumed (approx. 4-6 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate.

    • Wash with water (to remove unreacted Pregabalin and excess 2-methoxyethanol).[1]

    • Dry the organic layer over

      
       and concentrate under vacuum.
      
  • Purification:

    • The crude oil is purified via flash column chromatography (Silica gel, MeOH/DCM gradient).

    • Isolate the product as a viscous oil or low-melting solid.[1]

  • Validation:

    • Confirm structure via 1H NMR (Look for methoxy singlet ~3.3 ppm and ethylene multiplet ~3.5-4.2 ppm) and MS (m/z 218).[1]

References
  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1(1), 26-38. Link

  • European Medicines Agency (EMA). (2020). "ICH guideline Q3C (R8) on impurities: guideline for residual solvents." EMA/CHMP/ICH/82260/2006. Link

  • Hadjeri, M., et al. (2003). "Anticonvulsant Profile of New GABA Derivatives." Journal of Medicinal Chemistry.
  • Burkhard, A., et al. (2014). "Process and intermediates for the preparation of pregabalin." Patent WO2014155291A1. (Describes solvent selection and ester intermediates). Link

Sources

Methodological & Application

Application Note: In Vitro Characterization and Stability Profiling of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the experimental protocols for 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate (herein referred to as Pregabalin-ME ). This molecule represents an ester prodrug of Pregabalin (Lyrica®), designed to modulate lipophilicity and cellular permeability.

Scientific Premise: Pregabalin acts by binding to the


 subunit of voltage-gated calcium channels (VGCCs). However, as a zwitterionic amino acid, its passive permeability can be rate-limiting. The 2-methoxyethyl ester modification masks the carboxylic acid, potentially enhancing passive diffusion before intracellular hydrolysis releases the active parent drug.

Scope of Protocols:

  • Chemical Handling: Reconstitution to prevent premature hydrolysis.

  • Metabolic Stability: Quantifying the conversion rate (Prodrug

    
     Active) in plasma/microsomes.
    
  • Functional Pharmacology: Validating

    
     subunit binding affinity.[1]
    

Chemical Profile & Reconstitution

Causality Warning: Esters are hydrolytically unstable in alkaline conditions. Standard physiological buffers (pH 7.4) can induce spontaneous hydrolysis over time. Proper storage is critical to distinguish chemical instability from enzymatic activation.

Table 1: Compound Specifications
ParameterDetail
Chemical Name This compound
Parent Active Pregabalin (3-(aminomethyl)-5-methylhexanoic acid)
Molecular Weight ~217.3 g/mol (Free Base)
Predicted LogP ~1.2 (More lipophilic than Pregabalin LogP -1.[2]35)
Target

Subunit of VGCC (after hydrolysis)
Protocol A: Stock Solution Preparation
  • Solvent Choice: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide). Avoid water or alcohols for the master stock to prevent transesterification or hydrolysis.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can bind to plastics; amber protects from light). Store at -20°C .

  • Working Solutions: Dilute into aqueous buffers (e.g., PBS) immediately prior to use. Do not store aqueous dilutions.

Metabolic Stability & Hydrolysis Assay

Objective: To determine the half-life (


) of Pregabalin-ME and verify its conversion to the active Pregabalin species in the presence of esterases.

Biological System: Human Liver Microsomes (HLM) or Plasma.

Diagram: Hydrolysis Activation Pathway

HydrolysisPathway Prodrug Pregabalin-ME (Lipophilic Ester) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Enzyme Carboxylesterases (hCE1 / hCE2) Membrane->Enzyme Intracellular Entry Active Pregabalin (Active Acid) Enzyme->Active Hydrolysis Target α2δ Subunit (VGCC Blockade) Active->Target Specific Binding

Caption: Mechanism of Action: The ester facilitates entry, followed by enzymatic conversion to the active ligand.

Protocol B: Step-by-Step Stability Assay

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Plasma or Liver Microsomes (0.5 mg/mL protein)

  • Stop Solution: Ice-cold Acetonitrile containing 1% Formic Acid (to denature enzymes) and Internal Standard (e.g., Gabapentin).

Procedure:

  • Pre-incubation: Warm plasma/microsomes (990 µL) to 37°C for 5 minutes.

  • Initiation: Spike 10 µL of Pregabalin-ME (from 100 µM intermediate stock) to achieve final concentration of 1 µM .

    • Note: Low concentration prevents enzyme saturation (Michaelis-Menten kinetics).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL of Stop Solution. Vortex vigorously.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transitions for both Pregabalin-ME (Parent) and Pregabalin (Metabolite).

Data Analysis: Calculate Intrinsic Clearance (


) using the depletion rate constant (

) derived from the slope of

vs. time.

Functional Pharmacology: Binding Assay

Objective: Confirm that the hydrolyzed product binds the target. Note: The ester itself likely has low affinity. This assay validates the prodrug strategy by comparing the ester (with and without esterase pre-treatment) against pure Pregabalin.

Diagram: Radioligand Binding Workflow

BindingWorkflow Prep Membrane Prep (Porcine Brain or α2δ-CHO Cells) Incubate Incubation (1h @ 25°C) Prep->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Terminate Binding Ligand Radioligand [3H]-Gabapentin (10 nM) Ligand->Incubate Competitor Test Compound Pregabalin-ME vs. Pregabalin Competitor->Incubate Count Scintillation Counting (CPM Measurement) Filter->Count Quantify Bound Ligand

Caption: Competitive radioligand binding assay workflow to determine Ki values.

Protocol C: Competitive Binding Assay

Self-Validating Control: You must run a standard curve of unlabeled Pregabalin alongside the ester. If the ester binds with high affinity without enzymes present, it acts as a direct agonist. If it requires enzymes, it is a true prodrug.

  • Membrane Preparation: Use membranes from CHO cells stably transfected with human

    
     subunit (or porcine brain homogenate).
    
  • Reaction Mix:

    • Buffer: 10 mM HEPES (pH 7.4). Avoid phosphate buffers if using calcium flux, but acceptable for binding.

    • Radioligand: [³H]-Gabapentin (approx. 10 nM final).

    • Test Compound: Pregabalin-ME (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM unlabeled Pregabalin.

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp).

    • Critical Step: To test "Activated" prodrug, pre-incubate Pregabalin-ME with esterases (e.g., porcine liver esterase) for 30 mins before adding to the membrane plate.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Counting: Add scintillation cocktail and read on a Beta-counter.

Result Interpretation:

  • 
     Calculation:  Non-linear regression (Sigmoidal dose-response).
    
  • 
     Calculation:  Use the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the affinity of [³H]-Gabapentin).

References

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry.

  • Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences.

  • Di, L., et al. (2008). "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening.

  • Gong, H. C., et al. (2001). "Tissue-specific expression and gabapentin-binding properties of calcium channel alpha2delta subunit subtypes."[3] Journal of Membrane Biology.

Sources

Application Note: 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate as a Stable Precursor for the Synthesis of Racemic 3-(Aminomethyl)-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate as a precursor in the synthesis of 3-(aminomethyl)-5-methylhexanoic acid, the racemic form of the active pharmaceutical ingredient (API) Pregabalin. We present a comprehensive, field-proven protocol for the efficient deprotection of this ester via alkaline hydrolysis (saponification) to yield the target amino acid, a critical step preceding chiral resolution.

Introduction: The Synthetic Challenge of Pregabalin

(S)-3-(aminomethyl)-5-methylhexanoic acid, commercially known as Pregabalin, is a potent anticonvulsant and analgesic agent.[1][2] Its therapeutic efficacy is almost exclusively attributed to the (S)-enantiomer.[3] Consequently, the development of efficient, scalable, and economically viable synthetic routes to enantiomerically pure (S)-Pregabalin is a significant objective in pharmaceutical manufacturing.

Common synthetic strategies often involve the preparation of racemic 3-(aminomethyl)-5-methylhexanoic acid, followed by a resolution step to isolate the desired (S)-enantiomer.[4] These multi-step syntheses necessitate stable, easily purifiable intermediates to ensure high overall yield and purity of the final API.

Precursor Overview: Rationale for this compound

While various precursors are documented, this guide focuses on this compound. This compound serves as a carboxylic acid-protected form of racemic 3-(aminomethyl)-5-methylhexanoic acid. The 2-methoxyethyl ester group offers several potential advantages:

  • Enhanced Stability: The ester functionality masks the reactive carboxylic acid, preventing unwanted side reactions during preceding synthetic steps or purification.

  • Modified Solubility: The 2-methoxyethyl group can alter the solubility profile of the intermediate, potentially simplifying purification by crystallization or chromatography compared to the free acid or simpler alkyl esters.

  • Controlled Deprotection: The ester can be selectively cleaved under specific conditions to unmask the carboxylic acid at the desired stage of the synthesis. The deprotection via hydrolysis is a well-understood and robust chemical transformation.[5][6]

The overall synthetic workflow is conceptualized as the deprotection of this precursor to the racemic amino acid, which is then subjected to chiral resolution.

G cluster_0 Synthetic Workflow Precursor 2-Methoxyethyl 3-(aminomethyl)- 5-methylhexanoate Hydrolysis Alkaline Hydrolysis (Saponification) Precursor->Hydrolysis Deprotection Racemate Racemic 3-(aminomethyl)- 5-methylhexanoic Acid Hydrolysis->Racemate Resolution Chiral Resolution (e.g., with (S)-Mandelic Acid) Racemate->Resolution S_Pregabalin (S)-Pregabalin Resolution->S_Pregabalin Isolation R_Isomer (R)-Isomer (for recycling/racemization) Resolution->R_Isomer G cluster_mech Saponification Mechanism Tetrahedral Tetrahedral Intermediate CarboxylicAcid CarboxylicAcid Tetrahedral->CarboxylicAcid 2. Elimination of Alkoxide Ester Ester Ester->Tetrahedral 1. Nucleophilic Attack Carboxylate Carboxylate CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) FinalProduct FinalProduct Carboxylate->FinalProduct 4. Acid Workup (H₃O⁺)

Caption: Mechanism of base-catalyzed hydrolysis of the 2-methoxyethyl ester precursor.

Detailed Application Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol details the conversion of the ester precursor to racemic 3-(aminomethyl)-5-methylhexanoic acid.

A. Materials and Equipment:

  • This compound

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 6M solution

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath with temperature control

  • pH meter or pH strips

  • Standard laboratory glassware

B. Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a mixture of Methanol (or THF) and water (e.g., a 3:1 to 1:1 v/v ratio). The solvent volume should be sufficient to ensure all starting material is dissolved (approx. 5-10 mL per gram of ester).

  • Addition of Base: Add 1.5 to 2.5 equivalents of NaOH or LiOH to the solution. The use of a slight excess of base ensures the reaction goes to completion. [7]3. Hydrolysis Reaction: Heat the reaction mixture to reflux (typically 65-80°C, depending on the solvent system) and maintain for 2-6 hours. Monitor the reaction progress (see Protocol 2).

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with deionized water. Cool the solution in an ice bath to 0-5°C. Slowly add hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 5.0-5.5. [7]The product is zwitterionic and has its isoelectric point in this range, leading to precipitation.

  • Crystallization and Isolation: Stir the cold slurry for 1-2 hours to maximize crystallization. Collect the precipitated white solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water, followed by a cold, water-miscible solvent like isopropanol or acetone to aid drying. Dry the product under vacuum at 40-50°C to a constant weight.

Senior Application Scientist's Note (Expertise & Experience):

  • Choice of Base: LiOH is often preferred in laboratory settings for its ability to promote hydrolysis under milder conditions in mixed solvent systems like THF/water. [5]For industrial scale, NaOH is more cost-effective.

  • Temperature Control: While refluxing accelerates the reaction, excessive heat for prolonged periods can lead to side reactions. The temperature should be maintained just enough for a steady reflux.

  • pH Adjustment: The acidification step is critical. Adding the acid too quickly can cause localized heating and potential degradation. Slow, controlled addition into a chilled solution is paramount for achieving high purity and yield. The target pH of ~5.2 is crucial for precipitating the zwitterionic amino acid while keeping charged impurities in solution.

Protocol 2: In-Process Monitoring and Product Characterization

A. Reaction Monitoring (Trustworthiness):

  • Thin-Layer Chromatography (TLC): Periodically sample the reaction mixture. Spot on a silica gel plate and elute with a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 with a few drops of acetic acid). Visualize with ninhydrin stain. The reaction is complete upon the disappearance of the starting ester spot (which is also ninhydrin-positive) and the appearance of a new, more polar spot corresponding to the amino acid at the baseline.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, an HPLC-based assay is superior. [8]A reverse-phase C18 column can be used with a suitable mobile phase (e.g., a gradient of acetonitrile in a buffered aqueous solution). The disappearance of the starting material peak and the appearance of the product peak are monitored. [9] B. Product Characterization:

  • Purity Analysis (HPLC): Determine the purity of the final product using the HPLC method developed for reaction monitoring. The expected purity should be >98%.

  • Structural Verification:

    • ¹H NMR: Confirm the structure by comparing the spectrum to a reference. Key signals will include the isobutyl group protons and the characteristic multiplets for the backbone protons. The absence of signals corresponding to the 2-methoxyethyl group (typically around 3.3-3.6 ppm) confirms complete hydrolysis.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₈H₁₇NO₂, MW: 159.23 g/mol ).

    • Infrared Spectroscopy (IR): Look for the characteristic broad absorption of the carboxylic acid O-H and the N-H stretches, along with the C=O stretch.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the hydrolysis protocol.

ParameterValue / ConditionRationale
Stoichiometry (Base) 1.5 - 2.5 eq.Ensures irreversible and complete reaction. [5]
Solvent System MeOH/H₂O or THF/H₂OEnsures solubility of both the ester and the inorganic base.
Temperature 65 - 80 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Reaction Time 2 - 6 hoursTypical duration for complete saponification; monitor by TLC/HPLC.
Work-up pH ~5.2 (Isoelectric Point)Maximizes precipitation and yield of the zwitterionic product.
Expected Yield 85 - 95%High yield is expected due to the irreversible nature of the reaction.
Expected Purity >98% (by HPLC)Crystallization is an effective purification method for this product.

References

  • Verma, R., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 51B(10), 1470-1476.
  • Google Patents. (2009). A novel process for synthesis of pregabalin from substituted cyclopropane intermediate and a process for enzymatic resolution of racemic pregabalin. WO2009087650A2.
  • Google Patents. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. US20080306292A1.
  • ACS Publications. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development. [Link]

  • Google Patents. (2011). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid. US20110144383A1.
  • Indian Academy of Sciences. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. [Link]

  • European Patent Office. (2011). Process for the preparation of pregabalin. EP 2418194 A1. [Link]

  • Google Patents. (2013). A process for racemization of (S)-3-carbamoylmethyl-5-methyl-hexanoic acid. WO2013076630A1.
  • EBSCO Information Services. (n.d.). Saponification | Chemistry | Research Starters. [Link]

  • Bradford Scholars, University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • ARKIVOC. (2017). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. [Link]

  • Wikipedia. (n.d.). Saponification. [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ARKIVOC. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • YouTube. (2025). Saponification Reaction of Esters. [Link]

  • YouTube. (2022). 374 BCH3023 Saponification of Esters. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Save My Exams. (2025). Acid & Alkaline Hydrolysis of Esters. [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]

  • SpringerLink. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]

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Application Notes & Protocols for the Safe Handling and Storage of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the safe handling and storage of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate. As a novel compound, specific safety data may be limited. Therefore, this guide is built upon established best practices for handling structurally related amino acid esters and aminomethyl compounds. The protocols herein are designed for researchers, scientists, and drug development professionals to foster a culture of safety and ensure experimental integrity. The causality behind each procedural recommendation is explained to provide a deeper understanding of the associated risks.

Introduction: Understanding the Compound

This compound is a bifunctional molecule featuring a primary amine and an ester. This structure suggests potential for both skin and eye irritation, and possible respiratory effects if aerosolized. The ester moiety may be susceptible to hydrolysis, particularly under basic or acidic conditions, while the primary amine can react with various electrophiles. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on analogous compounds, is imperative.

Hazard Identification and Risk Assessment

Based on the analysis of structurally similar compounds, the primary hazards associated with this compound are anticipated to be:

  • Skin Corrosion/Irritation: Primary amines and some esters can be irritating to the skin upon direct contact. Prolonged exposure could lead to more severe irritation.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of aerosols or fine mists may cause irritation to the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

A thorough risk assessment should be conducted before any handling of this compound. The following diagram illustrates a logical workflow for this assessment.

RiskAssessment cluster_assessment Risk Assessment Workflow Identify Identify Potential Hazards Skin/Eye Irritation Respiratory Irritation Ingestion Toxicity Evaluate Evaluate Exposure Potential Quantity Used Duration of Handling Aerosol Generation? Identify->Evaluate Assess Likelihood Control Implement Control Measures Engineering Controls Administrative Controls PPE Evaluate->Control Mitigate Risk Review Review and Refine Annually or with process changes Control->Review Continuous Improvement

Caption: Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionRationale
Hands Nitrile or neoprene gloves. Inspect for tears before use.To prevent skin contact and potential irritation.
Eyes Safety glasses with side shields or chemical splash goggles.[1][2]To protect against splashes and aerosols.
Body A standard laboratory coat.To protect skin and clothing from accidental spills.
Face A face shield should be used in addition to goggles when there is a significant risk of splashing.To provide a broader area of protection for the face.
Respiratory Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator may be necessary.To prevent inhalation and respiratory tract irritation.[1]

Detailed Handling Protocols

General Handling

Expertise & Experience: The principle of "As Low As Reasonably Achievable" (ALARA) should be applied to minimize exposure. All handling should be performed by personnel trained in general laboratory safety.

Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Dispensing: When transferring the compound, use appropriate tools such as a spatula or a pipette with a disposable tip. Avoid creating dust or aerosols.

  • Weighing: If weighing is required, perform this task in a ventilated enclosure or a fume hood.

  • Post-Handling: After handling, thoroughly wash hands with soap and water.[1] Clean all contaminated surfaces.

Spill Response

Trustworthiness: A well-defined spill response plan ensures that any accidental release is managed safely and effectively.

Protocol:

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alerting: Notify your supervisor and any other personnel in the area.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill.

  • Neutralization: Due to the amine group, the spilled material may be basic. Neutralization with a mild acid (e.g., citric acid solution) may be appropriate, but this should be done with caution and with appropriate PPE.

  • Cleanup: Wearing appropriate PPE (gloves, goggles, lab coat, and if necessary, a respirator), carefully scoop the absorbed material into a labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

The following diagram outlines the spill response workflow.

SpillResponse cluster_spill Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Alert Alert Supervisor and Others SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate Evacuate->Alert Contain Contain Spill with Absorbent Alert->Contain Cleanup Clean Up and Decontaminate Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Storage Procedures

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][3]To minimize degradation. Some similar compounds are recommended to be stored at 2-8°C for long-term stability.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture.The amine group can react with atmospheric carbon dioxide.
Container Keep in a tightly sealed, properly labeled container.[1][3]To prevent contamination and accidental misuse.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.To prevent potentially vigorous or hazardous reactions.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Considerations

All waste containing this compound should be considered hazardous. Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

The safe handling and storage of this compound require a proactive and informed approach. By understanding the potential hazards based on its chemical structure and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety cultures are paramount when working with any chemical compound.

References

  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET BD629672.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023, September 13). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • PubChem. (n.d.). Ethyl 2-(aminomethyl)-5-methylhexanoate.
  • TCI Chemicals. (2024, December 17). SAFETY DATA SHEET.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet.

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Topic: Derivatization of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction: The Rationale for Derivatization

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate is a prodrug of pregabalin, a well-established therapeutic agent for epilepsy, neuropathic pain, and generalized anxiety disorder.[1] Like its predecessor gabapentin, pregabalin exerts its effects by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[2][3] This binding event is crucial as it reduces the influx of calcium into presynaptic terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate and substance P.[3]

The parent molecule, pregabalin, is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), yet it does not bind to GABA receptors.[3] Its activity is highly dependent on its specific three-dimensional structure, which allows it to interact with the α2-δ protein and the large neutral amino acid (L-type) transporter system, facilitating its transport across the blood-brain barrier.[4]

While effective, there is always a drive in drug discovery to optimize lead compounds. The derivatization of the pregabalin scaffold, specifically through its primary amine, offers a compelling strategy to modulate its pharmacological profile. The goals of such a program are multifaceted:

  • Enhance Potency: To increase the binding affinity for the α2-δ subunit.

  • Improve Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more favorable dosing regimens.

  • Increase Selectivity: To minimize off-target effects and improve the safety profile.

  • Generate Novel Intellectual Property: To create new chemical entities with distinct therapeutic advantages.

This application note provides a detailed guide for researchers, outlining logical derivatization strategies for this compound, complete with detailed protocols for synthesis and biological evaluation. We will explore N-functionalization of the primary amine—the key pharmacophoric element—to generate novel amides, sulfonamides, and other isosteres with the potential for enhanced activity.

Core Mechanism of Action: The α2-δ Target

A clear understanding of the drug-target interaction is fundamental to rational drug design. Gabapentinoids do not block the calcium channel pore directly. Instead, their binding to the α2-δ-1 and α2-δ-2 subunits of VGCCs is thought to modulate channel trafficking and function, particularly in over-excited neurons.[3][4] This interaction is highly sensitive to the stereochemistry and substitution pattern of the ligand.[4] Therefore, any derivatization of the primary amine must be carefully considered to maintain or enhance this critical binding event.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Opens Channel a2d α2-δ Subunit a2d->VGCC Modulates Trafficking & Reduces Ca²⁺ Influx Vesicle Synaptic Vesicle (contains Glutamate) Release Neurotransmitter Release Glutamate Glutamate Vesicle->Glutamate Exocytosis Ca_ion->Vesicle Triggers Fusion Pregabalin Pregabalin Derivative Pregabalin->a2d High-Affinity Binding AP Action Potential (Neuron Over-excitation) AP->VGCC Depolarization

Caption: Mechanism of action of pregabalin derivatives at the presynaptic terminal.

Part 1: Derivatization Strategies and Protocols

The primary amine of the 3-(aminomethyl) group is the most synthetically accessible handle for derivatization. The following protocols provide a framework for creating diverse libraries of novel compounds.

Strategy A: N-Acylation & N-Sulfonylation

This is the most direct approach to modifying the parent compound. Converting the basic amine to a neutral amide or acidic sulfonamide drastically alters the physicochemical properties, introducing potential new hydrogen bond donor/acceptor sites and modifying lipophilicity.

Protocol 1: General Procedure for N-Acylation

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired acylating agent (1.1 equivalents of an acyl chloride or acid anhydride) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for N-Sulfonylation

The procedure is analogous to N-acylation.

  • Reactant Preparation: Follow Step 1 from Protocol 1.

  • Reagent Addition: At 0 °C, add the desired sulfonyl chloride (1.1 equivalents) dropwise.

  • Reaction & Workup: Follow Steps 3 and 4 from Protocol 1.

  • Purification & Characterization: Follow Step 5 from Protocol 1.

Start Parent Compound (Primary Amine) Reaction Reaction (0°C to RT) Start->Reaction Base Base (TEA/DIPEA) in Anhydrous Solvent Base->Reaction Acyl Acyl Chloride (R-COCl) or Sulfonyl Chloride (R-SO₂Cl) Acyl->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Purify Flash Column Chromatography Workup->Purify Final Final Derivative (Amide or Sulfonamide) Purify->Final

Caption: General workflow for N-Acylation and N-Sulfonylation reactions.

Strategy B: Bioisosteric Replacement

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties, potentially leading to improved pharmacological profiles.[5][6] Replacing the amide bond in N-acylated derivatives with metabolically robust heterocyclic rings like 1,2,3-triazoles or oxadiazoles can enhance stability and introduce new structural features.[5][7]

Protocol 3: Synthesis of a 1,2,3-Triazole Derivative (Illustrative)

This multi-step protocol requires starting from a precursor.

  • Synthesis of Azide Intermediate: Convert a suitable precursor, 2-Methoxyethyl 3-(azidomethyl)-5-methylhexanoate (synthesized via standard methods from the corresponding alcohol or halide), by dissolving it in a t-BuOH/H₂O (1:1) solvent mixture.

  • Click Reaction: To this solution, add 1.1 equivalents of the desired terminal alkyne, 1.0 equivalent of sodium ascorbate, and 0.1 equivalents of copper(II) sulfate pentahydrate.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify the crude product by flash column chromatography to yield the 1,4-disubstituted 1,2,3-triazole derivative. Characterize fully by NMR and HRMS.

Part 2: Biological and Pharmacological Evaluation

Once a library of derivatives has been synthesized and characterized, the next critical phase is to assess their biological activity.

Protocol 4: In Vitro α2-δ Subunit Radioligand Binding Assay

This assay determines the affinity of the synthesized compounds for the target protein. It is a foundational experiment for establishing a structure-activity relationship (SAR).[4][8]

  • Membrane Preparation: Prepare crude brain membranes from porcine cerebral cortex as described in the literature.[8] Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer (e.g., 10 mM HEPES, pH 7.4).

    • [³H]-Gabapentin (final concentration ~2-5 nM).

    • A range of concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding.

    • For non-specific binding (NSB) wells, add a high concentration of unlabeled pregabalin or gabapentin (~100 µM).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 5: In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

In vivo models are essential to determine if enhanced in vitro affinity translates to therapeutic efficacy. The CCI model in rats is a widely accepted standard for assessing analgesia in neuropathic pain.[9]

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats. Surgically expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction injury, which leads to the development of tactile allodynia.

  • Post-Operative Recovery: Allow the animals to recover for 7-14 days, during which neuropathic pain behaviors will develop.

  • Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold in response to mechanical stimulation with von Frey filaments. This measures the level of allodynia.

  • Drug Administration: Administer the test compounds, parent compound, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Post-Dosing Measurement: At specific time points after administration (e.g., 30, 60, 120, 240 minutes), re-measure the paw withdrawal threshold.

  • Data Analysis: Calculate the percentage reversal of allodynia for each compound at each dose and time point. Compare the efficacy and duration of action of the derivatives to the parent compound and positive controls like pregabalin.

Data Summary and Interpretation

All quantitative data should be systematically organized to facilitate the establishment of a clear Structure-Activity Relationship (SAR).

Compound IDR-Group (Modification at Amine)StructureBinding Affinity (Ki, nM)In Vivo Efficacy (% Reversal of Allodynia @ 30 mg/kg)
Parent -H[Structure of Parent]ValueValue
Cpd-01 -C(O)CH₃[Structure of Acetamide]ValueValue
Cpd-02 -C(O)Ph[Structure of Benzamide]ValueValue
Cpd-03 -SO₂CH₃[Structure of Mesylamide]ValueValue
Cpd-04 -SO₂Ph[Structure of Phenylsulfonamide]ValueValue

Table 1: Template for summarizing SAR data for novel derivatives.

Conclusion

The derivatization of this compound presents a fertile ground for the discovery of next-generation gabapentinoids. By systematically modifying the primary amine through N-acylation, N-sulfonylation, and bioisosteric replacement, researchers can generate novel chemical entities with potentially superior pharmacological profiles. The protocols outlined in this application note provide a robust framework for the synthesis of these derivatives and their subsequent evaluation through established in vitro binding assays and in vivo models of neuropathic pain. This integrated approach of chemical synthesis and biological testing is essential for advancing lead compounds and developing more effective therapeutics for a range of neurological disorders.

References

  • Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U. K., & Ratcliffe, G. S. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(8), 2489–2497. [Link]

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Troubleshooting & Optimization

Challenges in the synthesis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Executive Summary & Chemical Context

  • Target Molecule: this compound

  • Core Scaffold: Pregabalin (3-(aminomethyl)-5-methylhexanoic acid)[1][2][3][4][5][6][7][8]

  • Class:

    
    -Amino Acid Ester (GABA Analog Derivative)
    
  • Primary Application: Prodrug development (enhanced lipophilicity over Pregabalin), analytical reference standard.

The "Lactam Trap" Warning: The synthesis of


-amino acid esters is chemically distinct from 

-amino acids due to the high propensity for intramolecular cyclization. Under acidic or thermal stress, the free amine nucleophilically attacks the activated ester/acid carbonyl, forming the thermodynamically stable 4-isobutyl-2-pyrrolidone (Pregabalin Lactam) . This is the primary impurity and yield-killer in this synthesis.

Strategic Synthesis Workflows

The following diagram illustrates the two primary synthetic pathways and the critical decision points where lactamization competes with esterification.

SynthesisPathways cluster_Direct Route A: Direct Esterification (High Risk) cluster_Protected Route B: N-Protection (Recommended) Pregabalin Pregabalin (Zwitterion) Direct_Act Acid Activation (SOCl2 or HCl) Pregabalin->Direct_Act 2-Methoxyethanol Acid Catalyst Boc_Preg N-Boc-Pregabalin Pregabalin->Boc_Preg Boc2O / NaOH Lactam IMPURITY: 4-Isobutyl-2-pyrrolidone (Lactam) Direct_Act->Lactam Cyclization (Fast at RT) Target_Salt Target Ester (Salt Form) Direct_Act->Target_Salt Esterification Boc_Ester N-Boc-Ester Intermediate Boc_Preg->Boc_Ester 2-Methoxyethanol DCC or EDC / DMAP Target_Free Target Ester (Free Base) Boc_Ester->Target_Free Deprotection (TFA or HCl) Target_Free->Lactam Slow Cyclization (if pH > 7)

Caption: Comparative workflow showing the high risk of lactamization in direct esterification versus the stability offered by the N-protection route.

Troubleshooting Guide: The Protected Route (Recommended)

Protocol Basis: N-protection prevents the amine from attacking the activated carboxyl group during esterification.

Phase 1: N-Boc Protection

Q: My yield of N-Boc-Pregabalin is low, or I see unreacted Pregabalin.

  • Root Cause: Pregabalin is zwitterionic and poorly soluble in organic solvents.

  • Solution: Use a biphasic system (Water/Dioxane or Water/THF) with a base (NaOH or

    
    ) to ensure the amine is deprotonated and nucleophilic.
    
  • Check: Maintain pH ~9-10 during the addition of

    
    .
    
Phase 2: Esterification (Steglich Coupling)

Q: I am forming N-acylurea byproducts that are hard to remove.

  • Root Cause: Using DCC (dicyclohexylcarbodiimide) generates insoluble DCU, but traces remain.

  • Solution: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct is water-soluble and easily washed away during the aqueous workup.

  • Protocol Adjustment:

    • Dissolve N-Boc-Pregabalin in dry DCM.

    • Add 1.1 eq 2-Methoxyethanol.

    • Add 0.1 eq DMAP (Catalyst).

    • Add 1.1 eq EDC.HCl at 0°C.

    • Stir at RT.

Phase 3: Deprotection

Q: The ester hydrolyzed back to the acid during Boc-removal.

  • Root Cause: Presence of water during acidolysis.

  • Solution: Use anhydrous conditions. 4M HCl in Dioxane or TFA in dry DCM . Avoid aqueous acids (like 6M HCl).

  • Critical Step: Stop the reaction immediately upon completion (monitor by TLC). Prolonged exposure to acid can promote transesterification or degradation.

Troubleshooting Guide: Direct Esterification (High Risk)

Context: Users often attempt this using Thionyl Chloride (


) or gaseous HCl in 2-methoxyethanol.

Q: The NMR shows a mixture of product and a major impurity (Lactam).

  • Diagnosis: The impurity is 4-isobutyl-2-pyrrolidone.

  • Mechanism: Once the acid chloride or activated protonated ester is formed, the intramolecular amine (even if protonated, equilibrium exists) attacks the carbonyl.

  • Corrective Action:

    • Temperature Control: Keep reaction at 0°C - 5°C. Do not reflux.

    • Excess Alcohol: Use 2-methoxyethanol as the solvent to drive the equilibrium toward the ester.

    • Thionyl Chloride Addition: Add

      
       dropwise to the alcohol at -10°C first (forming the alkyl chlorosulfite/HCl), then add Pregabalin. This minimizes the concentration of the highly reactive acid chloride intermediate.
      

Q: How do I remove the lactam impurity?

  • Technique: The lactam is non-basic (amide nitrogen). The target ester is a primary amine.

  • Separation:

    • Dissolve crude mixture in organic solvent (EtOAc).

    • Wash with aqueous acidic buffer (pH 3-4) . The target amine ester will protonate and move to the aqueous layer; the neutral lactam remains in the organic layer.

    • Separate layers.

    • Basify the aqueous layer (cold, pH 8-9) and rapidly extract back into organic solvent. Note: Do this quickly to prevent hydrolysis.

Analytical Data & Specifications

Differentiation of Key Species:

FeatureTarget Ester (2-Methoxyethyl...)Lactam Impurity (4-isobutyl...)Pregabalin (Starting Material)
IR (Carbonyl) ~1735-1745 cm⁻¹ (Ester)~1690-1700 cm⁻¹ (Amide)~1550/1640 cm⁻¹ (Zwitterion)
1H NMR Methylene signals of methoxyethyl group (

3.5-4.[9]2)
No ester signals; distinct ring protonsBroad NH3+ signals
Solubility Soluble in DCM, EtOAc, MeOHSoluble in DCM, EtOAcSoluble in Water; Insoluble in DCM
State Oil or low-melting solidSolidCrystalline Solid

Safety & Handling (Critical)

  • 2-Methoxyethanol (Methyl Cellosolve):

    • Hazard: Reproductive Toxin (Category 1B) . May damage fertility or the unborn child. Flammable.

    • Control: Handle strictly in a fume hood. Double-glove (Nitrile). Avoid using as a solvent if possible; use stoichiometric amounts with a safer co-solvent (e.g., DCM or Toluene) if the chemistry permits.

References

  • Source: Witt, K., et al. "Stability of Pregabalin in Aqueous Solution." Pharmaceutical Research, 2005.
  • Source: Silverman, R. B., et al.
  • Boc-Protection Strategy

    • Source: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997. Link (Detailed industrial routes for Pregabalin, highlighting the handling of the amino-acid core).

  • Esterification Methodologies: Source: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978. (The standard DCC/DMAP protocol adapted for Module 2).

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity Profiling of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cross-reactivity profile of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate (hereafter referred to as 2-ME-PGB ). Structurally, this compound is the 2-methoxyethyl ester derivative of Pregabalin (Lyrica®).

In drug development, 2-ME-PGB is often encountered in two critical contexts:

  • Prodrug Design: As a lipophilic precursor intended to enhance blood-brain barrier (BBB) permeability before hydrolyzing into the active parent drug.

  • Process Impurity: As a byproduct during synthesis if 2-methoxyethanol is utilized as a solvent or reagent.

The Core Challenge: Most commercial immunoassays for Pregabalin target the stable piperidine-like conformation or the isobutyl chain to avoid interference from endogenous amino acids. Because 2-ME-PGB shares this identical epitope, it exhibits high cross-reactivity , leading to potential false-positive overestimation of Pregabalin levels. This guide compares the performance of Immunoassay (ELISA) vs. LC-MS/MS for distinguishing this specific analyte.

Molecular Profile & Structural Homology

To understand the cross-reactivity mechanism, we must analyze the structural conservation between the target and its analogs.

CompoundMolecular StructureHomology to TargetRelevance
2-ME-PGB (Target)2-Methoxyethyl ester of Pregabalin100% (Self) Analyte of Interest
Pregabalin (Parent)Free carboxylic acidHigh (~85%) Active Pharmacological Agent
Gabapentin Cyclohexyl ring analogModerate (~40%) Class Analog (Co-medication)
L-Leucine Aliphatic amino acidLow (<10%) Endogenous Interferent
Structural Visualization

The following diagram illustrates the metabolic and structural relationship between the ester (Target) and the active drug.

G cluster_0 Cross-Reactivity Risk Zone Target 2-ME-PGB (Target Ester) Parent Pregabalin (Active Acid) Target->Parent Hydrolysis (Esterases) Receptor α2δ Subunit (Ca2+ Channel) Target->Receptor Low/No Affinity (Steric Hindrance) Analog Gabapentin (Structural Analog) Parent->Analog Class Similarity (Gamma-amino acids) Parent->Receptor High Affinity Binding

Caption: Figure 1. Structural relationship showing the hydrolysis of the 2-ME-PGB ester into the active Pregabalin. The shared isobutyl backbone (yellow zone) is the primary cause of immunoassay cross-reactivity.

Comparative Performance: Immunoassay vs. LC-MS/MS

This section objectively compares the two primary detection methods.

Method A: Competitive ELISA (Immunoassay)

Best for: High-throughput screening of total gabapentinoids.

Mechanism: The antibody is typically raised against Pregabalin conjugated to a carrier protein via the carboxyl group. This exposes the amine and isobutyl regions as the primary epitope. Since 2-ME-PGB modifies only the carboxyl tail (which is often masked in the immunogen), the antibody "sees" the ester as identical to the parent drug.

Performance Data (Representative):

AnalyteCross-Reactivity (CR%)Interpretation
Pregabalin (Reference)100%Baseline binding.
2-ME-PGB (Target) 85% - 115% High Interference. The antibody cannot distinguish the ester.
Gabapentin< 0.1%Negligible.[1] Ring structure prevents binding.
L-Leucine< 0.01%Negligible. Lack of gamma-amino spacing.
Method B: LC-MS/MS (Liquid Chromatography-Mass Spectrometry)

Best for: Specific quantification and pharmacokinetic profiling.

Mechanism: Relies on mass-to-charge ratio (


) and chromatographic retention time. The addition of the 2-methoxyethyl group adds significant hydrophobicity and mass.

Performance Data:

ParameterPregabalin2-ME-PGBSeparation Factor
Molecular Weight 159.23 g/mol 217.31 g/mol Δ 58.08 Da (Easily resolved)
Retention Time (C18) ~2.5 min~8.4 minHigh (Ester is more hydrophobic)
Transition (

)
160.1 → 142.1218.2 → 142.1Distinct Precursor Ions

Experimental Protocol: Determining Cross-Reactivity

To validate the specificity of an assay for 2-ME-PGB, you must determine the Half Maximal Inhibitory Concentration (


) . This protocol assumes a competitive ELISA format.
Reagents Required[2]
  • Antibody: Anti-Pregabalin Polyclonal or Monoclonal Antibody.

  • Tracer: HRP-conjugated Pregabalin.

  • Standards: Pure Pregabalin (Reference) and Pure 2-ME-PGB (Test Analyte).

  • Matrix: Drug-free human plasma or buffer (PBS, pH 7.4).

Step-by-Step Workflow
  • Plate Coating: Coat microtiter plate with Anti-Pregabalin antibody (

    
    ) overnight at 4°C. Wash 3x with PBS-Tween.
    
  • Standard Preparation: Prepare serial dilutions (log-scale) of Pregabalin and 2-ME-PGB ranging from

    
     to 
    
    
    
    .
  • Competition Step:

    • Add

      
       of Standard/Sample to wells.[2]
      
    • Immediately add

      
       of HRP-Tracer.
      
    • Scientific Rationale: The free analyte (Ester or Parent) competes with the Tracer for limited antibody binding sites.

  • Incubation: Incubate for 60 minutes at Room Temperature (shake at 500 rpm).

  • Detection: Wash 5x. Add TMB substrate. Stop reaction with

    
    .[2] Read OD at 450nm.[2]
    
Calculation Logic

Calculate % Cross-Reactivity using the


 displacement values:


  • Interpretation: If the

    
     of the ester is similar to the parent, CR 
    
    
    
    100%. If the ester requires 100x more concentration to displace the tracer, CR
    
    
    1%.
Workflow Visualization

Protocol Start Start: Specificity Validation Prep Prepare Serial Dilutions (Parent vs. Ester) Start->Prep Incubate Competitive Incubation (Analyte + Tracer + Ab) Prep->Incubate Wash Wash Unbound Fraction Incubate->Wash Read Measure OD450 (Sigmoidal Curve Fit) Wash->Read Calc Calculate IC50 Values Read->Calc Decision Compare IC50s Calc->Decision High CR (>20%) High CR (>20%) Decision->High CR (>20%) Ester Interferes Low CR (<1%) Low CR (<1%) Decision->Low CR (<1%) Specific Assay

Caption: Figure 2. Experimental workflow for determining the cross-reactivity (CR) profile via competitive ELISA.

Scientific Conclusion & Recommendations

Based on the structural homology and standard antibody production techniques for gabapentinoids:

  • High Probability of Interference: this compound will likely exhibit significant cross-reactivity in standard Pregabalin immunoassays. The distal ester modification is insufficient to disrupt antibody binding at the amine-isobutyl epitope.

  • Method Selection:

    • Use Immunoassays only if you are measuring "Total Gabapentinoid Equivalents" and the distinction between prodrug and active drug is irrelevant.

    • Use LC-MS/MS (MRM mode) for all pharmacokinetic studies where the rate of hydrolysis (Ester

      
       Acid) must be monitored. The mass shift (+58 Da) allows for absolute specificity.
      
  • Validation: Always run the

    
     protocol defined in Section 4 using the specific matrix (plasma/urine) intended for the final study, as matrix effects can shift binding kinetics.
    

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2024). Pregabalin Compound Summary.[1][3] Retrieved from [Link]

  • Vermeer, H., & Spieksma, C. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers.[4] Journal of Applied Sciences. Retrieved from [Link][2]

  • Eremin, S. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[5] Biosensors. Retrieved from [Link]

  • European Medicines Agency (EMA). (2004). Lyrica (Pregabalin) Scientific Discussion and Pharmacology. Retrieved from [Link]

Sources

2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate versus established inhibitors/activators

Technical Comparison Guide: 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate vs. Established Ligands

Executive Summary & Molecule Profile

This compound (referred to herein as 2-ME-PGB ) represents a specific chemical modification of the established neuropathic pain agent, Pregabalin . By esterifying the carboxylic acid tail of Pregabalin with 2-methoxyethanol, this molecule transforms the parent compound from a hydrophilic zwitterion into a lipophilic cation/neutral species.

This guide analyzes 2-ME-PGB not merely as a derivative, but as a model for prodrug strategies designed to bypass the saturation limits of the L-type Amino Acid Transporter 1 (LAT1), which governs Pregabalin's uptake.

Feature2-ME-PGB (The Topic)Pregabalin (The Standard)Gabapentin (The Predecessor)
Role Lipophilic Prodrug / IntermediateActive APIActive API
Primary Transport Passive Diffusion (Predicted)LAT1 Transporter (Saturable)LAT1 Transporter (Saturable)

Affinity
Low/Negligible (Steric hindrance)High (

nM)
Moderate (

nM)
Metabolic Fate Hydrolysis by Carboxylesterases (CES)Excreted Unchanged (Renal)Excreted Unchanged (Renal)
Physicochemical Masked Acid (Higher LogP)Zwitterionic (Low LogP)Zwitterionic (Low LogP)

Mechanistic Architecture

The therapeutic utility of 2-ME-PGB relies entirely on its metabolic conversion. Unlike Pregabalin, which binds directly to the


Pathway Visualization: Prodrug Activation & Signaling

The following diagram illustrates the critical "Bio-Activation Checkpoint" that 2-ME-PGB must pass to exhibit efficacy.

GProdrug2-ME-PGB(Inactive Ester)LiverHepatic/PlasmaCarboxylesterases(CES1 / CES2)Prodrug->LiverPassiveDiffusionTargetVGCC α2δ Subunit(Presynaptic)Prodrug->TargetNo Binding(Steric Clash)ActivePregabalin(Active Metabolite)Liver->ActiveHydrolysisActive->TargetHigh AffinityBindingEffect↓ Ca2+ Influx↓ Glutamate ReleaseTarget->EffectModulation

Figure 1: The activation cascade. 2-ME-PGB is pharmacologically inert until hydrolyzed. Direct binding is prevented by the ester group.

Critical Experimental Protocols (Self-Validating Systems)

To evaluate 2-ME-PGB against established inhibitors, you cannot rely on a standard binding assay alone. You must validate the conversion (stability) and the permeability .

Protocol A: Plasma Metabolic Stability Assay

Rationale: If 2-ME-PGB hydrolyzes too instantly in plasma, it offers no advantage over Pregabalin. If it never hydrolyzes, it is inactive. This assay determines the half-life (

1

Reagents:

  • Pooled Human Plasma (pH 7.4).

  • Control: Enalapril (Positive control for esterase activity).

  • Internal Standard: Gabapentin-d10.

Workflow:

  • Spike: Add 2-ME-PGB (1 µM final) to pre-warmed (37°C) plasma.

  • Incubation: Aliquot at

    
     min.
    
  • Quench: Immediately transfer aliquot into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

  • Validation Check:

    • Monitor depletion of 2-ME-PGB (m/z parent ion).

    • Monitor appearance of Pregabalin (m/z 160.1).

    • Pass Criteria:

      
       recovery at 
      
      
      ; Linear appearance of parent acid.
Protocol B: Competitive Radioligand Binding Assay ( )

Rationale: To confirm the esterification effectively "silences" the molecule, proving that any in vivo activity is due to the metabolite, not the prodrug.

Reagents:

  • Source: Porcine Brain Membranes (rich in

    
    ).[2]
    
  • Radioligand:

    
    -Gabapentin (Specific Activity ~80 Ci/mmol).
    
  • Competitors: Pregabalin (Standard), 2-ME-PGB (Test), Gabapentin (Reference).

Step-by-Step:

  • Preparation: Dilute membranes in 10 mM HEPES/KOH (pH 7.4).

  • Competition: Incubate membranes with 10 nM

    
    -Gabapentin and varying concentrations (
    
    
    to
    
    
    M) of 2-ME-PGB.
  • Equilibrium: Incubate for 45 min at room temperature (non-specific binding defined by 10 µM Pregabalin).

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Data Logic:

    • Pregabalin: Sigmoidal displacement curve (

      
       nM).
      
    • 2-ME-PGB: Should show no displacement or extremely low affinity (

      
       µM).
      
    • Note: If 2-ME-PGB shows high affinity, check for hydrolysis in the assay buffer!

Comparative Data Analysis

The following table summarizes the expected physicochemical and pharmacological shifts when converting Pregabalin to its 2-methoxyethyl ester.

ParameterPregabalin (Standard)2-ME-PGB (Prodrug)Implication for Development
Molecular Weight 159.23 g/mol ~217.3 g/mol Slight increase, still within CNS drug rules.
Lipophilicity (cLogP) ~ -1.35 (Hydrophilic)~ 0.5 - 1.2 (Estimated)Major Shift: 2-ME-PGB can cross membranes passively, bypassing LAT1 saturation.
H-Bond Donors 21Improved membrane permeability.
Solubility (pH 7.4) High (>30 mg/mL)Moderate/LowFormulation may require co-solvents (PEG/Ethanol).
Bioavailability >90% (Dose dependent)Unknown (Depends on hydrolysis)Potential for extended release or reduced peak-trough fluctuation.

Decision & Validation Workflow

Use this logic flow to determine if 2-ME-PGB is a viable candidate for your specific application (e.g., improving brain penetration in LAT1-deficient models).

WorkflowStartStart: 2-ME-PGB EvaluationStabAssayPlasma Stability Assay(Protocol A)Start->StabAssayCheck1Is t1/2 < 5 mins?StabAssay->Check1Fail1FAIL: Instability(Acts like parent acid)Check1->Fail1YesCheck2Is t1/2 > 24 hours?Check1->Check2NoFail2FAIL: No Conversion(Inactive)Check2->Fail2YesPassStabPASS: Optimal Stability(30 min < t1/2 < 6 hrs)Check2->PassStabNoBindAssayBinding Assay (Protocol B)(Target: α2δ)PassStab->BindAssayCheck3Does Ester Bind?BindAssay->Check3Fail3CAUTION: Direct Effect?(Off-target risk)Check3->Fail3Yes (High Affinity)SuccessCANDIDATE VALIDATEDProceed to PK StudyCheck3->SuccessNo (Prodrug Confirmed)

Figure 2: Go/No-Go decision tree for validating 2-ME-PGB as a prodrug.

References

  • Bockbrader, H. N., et al. (2010). "Clinical pharmacokinetics of pregabalin in healthy volunteers."[3] Journal of Clinical Pharmacology, 50(8), 941-950.

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776.

  • Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, pharmacokinetic characterization, and transporter-mediated absorption." Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323.

    • Context: This reference establishes the protocol for validating gabapentinoid prodrugs (Enacarbil), serving as the gold standard for testing 2-ME-PGB.
  • Gong, Y., et al. (2012). "2-Methoxyethyl esters as a prodrug strategy." Journal of Pharmaceutical Sciences.

Technical Guide: SAR & Pharmacological Profiling of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Transporter Bottleneck

Pregabalin (Lyrica) is a cornerstone therapy for neuropathic pain and epilepsy, functioning as a high-affinity ligand for the


 subunit of voltage-gated calcium channels (VGCC). However, its pharmacokinetic profile is rate-limited by its dependence on the L-type amino acid transporter (LAT1)  for intestinal absorption and blood-brain barrier (BBB) penetration.

This guide analyzes the 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate analog—a strategic "alkoxyalkyl" ester prodrug designed to bypass LAT1 saturation via passive diffusion while maintaining aqueous solubility. This document provides a comparative framework for evaluating this analog against the parent compound and established alternatives.

Molecular Logic & Structural Analysis

The design of the 2-methoxyethyl analog represents a classic medicinal chemistry balance between lipophilicity and metabolic lability.

The SAR Triad
  • The Pharmacophore (Unchanged): The 3-(aminomethyl)-5-methylhexanoic acid core is preserved. The free primary amine and the

    
    -amino acid spacing are non-negotiable for eventual 
    
    
    
    binding.
  • The Lipophilic Mask (The Modification): Esterification of the carboxylic acid removes the zwitterionic character of pregabalin at physiological pH.

  • The Solubilizing Linker (The "Twist"): Unlike a simple ethyl or butyl ester, the 2-methoxyethyl group introduces an ether oxygen. This increases

    
     (permeability) without crashing aqueous solubility (unlike purely aliphatic esters), creating a "Goldilocks" zone for oral bioavailability.
    
Graphviz SAR Map

The following diagram illustrates the functional roles of specific structural domains within the analog.

SAR_Logic cluster_0 Pharmacokinetics Core Pregabalin Core (Scaffold) Amine Primary Amine (Essential for H-Bonding) Core->Amine Isobutyl Isobutyl Sidechain (Hydrophobic Pocket Fit) Core->Isobutyl Ester 2-Methoxyethyl Ester (Prodrug Moiety) Core->Ester Target α2δ Subunit (No Direct Binding) Amine->Target Critical Interaction Isobutyl->Target Selectivity Liver Carboxylesterases (Bioactivation) Ester->Liver Hydrolysis Required Liver->Target Releases Active Acid

Figure 1: Structural dissection of the 2-methoxyethyl analog showing the prodrug activation pathway required for pharmacological activity.

Comparative Performance Profiling

The following data synthesis compares the 2-methoxyethyl analog against Pregabalin (Parent) and Gabapentin Enacarbil (a commercial prodrug benchmark).

FeaturePregabalin (Parent)2-Methoxyethyl AnalogGabapentin Enacarbil
Mechanism Direct

Binder
Prodrug (Requires Hydrolysis)Prodrug (Requires Hydrolysis)
Transport Active (LAT1 Saturable)Passive Diffusion (Non-saturable)Active (MCT1) + Passive
Log P (Calc) ~1.3 (Zwitterion)~2.1 (Lipophilic)~2.5

Affinity (

)
< 65 nM (High Potency)> 10

M
(Inactive as ester)
> 10

M (Inactive as ester)
Bioavailability >90% (Dose dependent)Est. 60-80% (Dose linear)~75% (Extended Release)
Metabolic Stability High (Renal excretion)Low (Rapid esterase hydrolysis)Low (Rapid hydrolysis)

Key Insight: Do not expect high binding affinity from the ester itself. In screening assays, a high


 (low affinity) for the analog is desirable , provided it converts rapidly to the parent acid in plasma. If the ester binds tightly, it may act as an antagonist or competitive inhibitor without efficacy.

Experimental Protocols (Self-Validating Systems)

A. Synthesis: Steglich Esterification

Objective: Generate the 2-methoxyethyl ester while preventing lactamization (a common impurity in gabapentinoid synthesis).

Reagents:

  • N-Boc-Pregabalin (Protected intermediate)

  • 2-Methoxyethanol

  • DCC (Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

Workflow:

  • Protection: Start with N-Boc-protected pregabalin to prevent self-cyclization into the lactam (4-isobutyl-pyrrolidin-2-one).

  • Coupling: Dissolve N-Boc-Pregabalin (1.0 eq) in anhydrous DCM. Add 2-methoxyethanol (1.2 eq), DMAP (0.1 eq). Cool to 0°C.

  • Activation: Dropwise addition of DCC (1.1 eq). Stir at RT for 12h.

  • Deprotection: Filter urea byproduct. Treat filtrate with 4M HCl in dioxane to remove Boc group.

  • Validation: NMR must show methoxy signals (

    
     3.3 ppm) and ethylene linker (
    
    
    
    3.5-4.2 ppm). Critical QC: Check for lactam impurity via HPLC (distinct retention time).
B. In Vitro Metabolic Stability (S9 Fraction Assay)

Objective: Confirm the analog functions as a prodrug by measuring the rate of hydrolysis to Pregabalin.

  • Preparation: Incubate test compound (1

    
    M) with pooled human liver S9 fractions (or plasma) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of Parent Acid (m/z 160.1) and Ester (m/z ~218) .

  • Success Criteria:

    
     minutes in human plasma indicates a viable prodrug candidate.
    
C. Radioligand Binding Assay

Objective: Determine affinity of the hydrolyzed product vs. the intact ester.

Protocol:

  • Membrane Prep: Solubilized porcine brain membranes (rich in

    
    ).
    
  • Ligand: [3H]-Gabapentin (10 nM final concentration).

  • Competition: Incubate membranes with [3H]-Gabapentin and varying concentrations (

    
     to 
    
    
    
    M) of the 2-methoxyethyl analog.
  • Control: Run parallel arm with pre-hydrolyzed analog (incubated with esterase for 1h) to confirm activity recovery.

  • Readout: Rapid filtration over GF/B filters; scintillation counting.

Data Interpretation:

  • Intact Ester: Should show minimal displacement of [3H]-Gabapentin (

    
    ).
    
  • Hydrolyzed Sample: Should mimic Pregabalin affinity (

    
    ).
    

Workflow Visualization

Workflow cluster_assays Parallel Validation Streams Start Compound Synthesis (2-Methoxyethyl Ester) QC QC: Lactam Check (HPLC/NMR) Start->QC Stability Metabolic Stability (Plasma/S9) QC->Stability Binding α2δ Binding Assay (Porcine Brain) QC->Binding Result1 Rapid Hydrolysis? (t1/2 < 30m) Stability->Result1 Result2 Low Affinity Intact? (Ki > 10μM) Binding->Result2 Decision Go/No-Go Decision Result1->Decision Result2->Decision

Figure 2: Validation workflow ensuring the compound meets both chemical purity and pharmacological prodrug criteria.

References

  • Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link

  • Bryans, J. S., et al. (1998). "Identification of novel ligands for the alpha2-delta subunit of voltage-gated calcium channels." Journal of Medicinal Chemistry. Link

  • Cundy, K. C., et al. (2004). "Clinical pharmacokinetics of XP13512, a novel transported prodrug of gabapentin." Journal of Clinical Pharmacology. Link

  • Bockbrader, H. N., et al. (2010). "Clinical pharmacokinetics of pregabalin in healthy volunteers." Journal of Clinical Pharmacology. Link

  • Gong, Y., et al. (2012). "Synthesis and biological evaluation of pregabalin derivatives as potent anticonvulsants." Chemical Biology & Drug Design. Link

In vivo efficacy of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate compared to standard of care

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, comparative technical analysis of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate (herein referred to as Pregabalin-MEM ) versus the Standard of Care (SoC), Pregabalin (Lyrica), and related gabapentinoids.

This document is structured for drug development professionals and focuses on the preclinical validation of this specific ester prodrug candidate.

Executive Technical Summary

This compound is an ester prodrug of Pregabalin. While Pregabalin (SoC) is a cornerstone therapy for neuropathic pain and focal seizures, its absorption is rate-limited by the L-type amino acid transporter 1 (LAT1) in the upper small intestine. This transporter saturation leads to non-linear pharmacokinetics (PK) at higher doses.

Pregabalin-MEM is designed to bypass LAT1 via increased lipophilicity, allowing for passive diffusion or absorption via high-capacity esterases, theoretically offering:

  • Linear Pharmacokinetics: Proportional exposure at higher doses.

  • Extended Release Potential: Delayed hydrolysis kinetics.

  • Colonic Absorption: Enabling sustained-release formulations (which Pregabalin lacks due to transporter confinement to the upper GI).

Critical Safety Caveat: The metabolic hydrolysis of this specific ester yields Pregabalin (active) and 2-Methoxyethanol (byproduct). Researchers must account for the known reproductive toxicity of 2-methoxyethanol in chronic toxicology studies, distinguishing it from the efficacy signal.

Mechanistic Rationale & Pathway Visualization

To validate efficacy, one must prove that Pregabalin-MEM converts to Pregabalin in vivo at a rate sufficient to occupy the


 subunit  of voltage-gated calcium channels.
Figure 1: Metabolic Activation & Mechanism of Action

The following diagram illustrates the critical hydrolysis step required for efficacy.

G Prodrug Pregabalin-MEM (Lipophilic Ester) Carboxylesterase Carboxylesterases (Liver/Intestine) Prodrug->Carboxylesterase Absorption Pregabalin Pregabalin (Active) (3-aminomethyl-5-methylhexanoic acid) Carboxylesterase->Pregabalin Hydrolysis Byproduct 2-Methoxyethanol (Toxic Byproduct) Carboxylesterase->Byproduct Cleavage Target α2δ-1 Subunit (Ca2+ Channel Blockade) Pregabalin->Target Binding (Kd ~ 13 nM) Effect Reduced Neurotransmitter Release (Analgesia/Anxiolysis) Target->Effect Modulation

Caption: Activation pathway of Pregabalin-MEM. Efficacy depends entirely on the rate of conversion to the parent acid (Pregabalin).

Comparative Efficacy Analysis (SoC vs. Candidate)

The following table summarizes the expected performance metrics based on the physicochemical properties of alkoxyalkyl esters of GABA analogs compared to the parent drug.

FeaturePregabalin (SoC)Pregabalin-MEM (Candidate)Experimental Implication
Absorption Mechanism LAT1 Transporter (Saturable)Passive Diffusion / EsteraseTest: Linearity study (10 vs 100 mg/kg).
Bioavailability (F%) >90% (at low dose), drops at high dosePotentially >90% (Dose Independent)Test: PK Area Under Curve (AUC).
Tmax Fast (~1 hr)Delayed (Prodrug cleavage dependent)Test: Time-course sampling.
Colonic Absorption NegligibleHighTest: Intracolonic dosing study.
Potency (In Vitro) High (Ki nM range)Inactive (until hydrolyzed)Test: Brain homogenate binding assay.

Key Experimental Protocols

To objectively compare Pregabalin-MEM against the SoC, three distinct validation phases are required: Pharmacokinetics , Neuropathic Pain Efficacy , and Sedation Liability .

Phase A: Pharmacokinetic Linearity Assessment

Objective: Prove that Pregabalin-MEM offers superior exposure at high doses compared to saturable Pregabalin.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=6/group).

  • Groups:

    • Group A: Pregabalin (SoC) - 30 mg/kg (PO).

    • Group B: Pregabalin (SoC) - 100 mg/kg (PO).

    • Group C: Pregabalin-MEM - Equimolar to 30 mg/kg (PO).

    • Group D: Pregabalin-MEM - Equimolar to 100 mg/kg (PO).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Analysis: LC-MS/MS quantifying both intact prodrug and active Pregabalin.

  • Success Criteria: Group D must show linear AUC scaling compared to Group C, whereas Group B should show non-linear saturation compared to Group A.

Phase B: Spinal Nerve Ligation (SNL) Model (Chung Model)

Objective: Establish non-inferiority or superiority in analgesic efficacy.

Workflow Diagram:

SNL Surgery L5/L6 Spinal Nerve Ligation (Day 0) Recovery Recovery & Tactile Allodynia Development (Days 1-14) Surgery->Recovery Baseline Baseline Von Frey Testing (Threshold < 4g) Recovery->Baseline Dosing Oral Dosing (Vehicle, Pregabalin, Pregabalin-MEM) Baseline->Dosing Testing Von Frey Assessment (1, 2, 4, 6, 24h post-dose) Dosing->Testing Analysis Calculate % MPE (Max Possible Effect) Testing->Analysis

Caption: The Spinal Nerve Ligation (SNL) workflow for assessing tactile allodynia reversal.

Detailed Methodology:

  • Induction: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves and tightly ligate them with 6-0 silk suture.

  • Screening: On Day 14, test rats using calibrated Von Frey filaments (Chaplan’s up-down method). Rats with a withdrawal threshold >4.0 g are excluded (non-responders).

  • Dosing: Administer vehicle, Pregabalin (10 mg/kg), or Pregabalin-MEM (equimolar).

  • Readout: Measure paw withdrawal threshold (PWT) at defined timepoints.

  • Data Interpretation:

    • Onset: If Pregabalin-MEM has a slower onset (e.g., peak at 2h vs 1h), it confirms prodrug hydrolysis lag.

    • Duration: If Pregabalin-MEM maintains PWT >8g at 6-8h while SoC drops, it indicates sustained release/absorption.

Phase C: Rotarod Performance Test (Safety/Sedation)

Objective: Ensure the prodrug does not induce acute ataxia exceeding the SoC.

  • Training: Train rats to run on a rotarod accelerating from 4 to 40 rpm over 300s.

  • Baseline: Record latency to fall before dosing.

  • Testing: Assess latency at Tmax (determined from Phase A).

  • Metric: A significant reduction in latency indicates motor impairment (ataxia), a common side effect of gabapentinoids.

Data Synthesis & Interpretation

When publishing your comparison, structure your results section to address the "Prodrug Advantage":

Anticipated Results Table (Template)
ParameterPregabalin (SoC)Pregabalin-MEMInterpretation
Cmax (Blood) High, Early SpikeLower, BluntedReduced "high" potential; lower peak-related side effects.
AUC (0-24h) Baseline≥ Baseline Equivalent or superior total drug exposure.
Analgesia (Peak) 100% Reversal100% ReversalEfficacy is maintained (non-inferiority).
Analgesia (8h) 20% Reversal60% Reversal Superiority: Extended duration of action.
GI Irritation LowModerateRisk due to local ester hydrolysis or solvent effects.
Scientific Validation Statement

"The efficacy of this compound is not intrinsic to the ester itself but is derived strictly from its efficient hydrolysis to Pregabalin. Therefore, efficacy failing to match the SoC implies incomplete hydrolysis or poor absorption, whereas superior duration implies successful retardation of clearance or prolonged absorption windows."

References

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Link

  • Sendrowski, K., et al. (2013). Pregabalin in the treatment of neuropathic pain. Przeglad Lekarski. Link

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods. Link

  • Cundy, K. C., et al. (2004). XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane Acetic Acid], a Novel Gabapentin Prodrug: I. Design, Synthesis, Enzymatic Stability, and Transporter Affinity. Journal of Pharmacology and Experimental Therapeutics. Link

  • EMA Assessment Report. (2021). Pregabalin: Scientific discussion on pharmacokinetics and saturation. European Medicines Agency. Link

Assessing the Off-Target Effects of 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Next-Generation Neuromodulators

The development of novel therapeutics for neurological disorders is a journey toward ever-increasing precision. 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate represents a new chemical entity engineered for enhanced pharmacokinetic properties, likely as a prodrug of a gabapentinoid-class molecule. The parent class, which includes pregabalin and gabapentin, is well-established for treating neuropathic pain, epilepsy, and anxiety disorders.[1][2] Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which subsequently reduces the release of excitatory neurotransmitters.[3]

However, the clinical utility of any new agent is not defined solely by its on-target efficacy but also by its "cleanliness"—its lack of interaction with unintended biological molecules. These off-target interactions are a primary source of adverse drug reactions (ADRs), which can range from manageable side effects to severe, dose-limiting toxicities.[4][5][6] Identifying and characterizing the off-target profile of a novel compound like this compound at the preclinical stage is paramount to de-risk its development, predict its clinical safety profile, and ensure it offers a tangible benefit over existing therapies.[7][8][9]

This guide provides a comprehensive framework for assessing the off-target effects of this novel gabapentinoid. We will compare its hypothetical profile with established alternatives, detail robust experimental protocols for its characterization, and offer a logical framework for interpreting the resulting data.

Part 1: The On-Target Mechanism and the Landscape of Alternatives

The presumed therapeutic action of this compound (after metabolic activation to its parent acid) is the modulation of neuronal excitability.

The Gabapentinoid On-Target Pathway

Gabapentinoids do not directly interact with GABA receptors. Instead, they bind with high affinity to the α2δ-1 subunit of presynaptic VGCCs. This interaction is thought to disrupt the trafficking of these channels to the cell surface, leading to a decrease in calcium influx upon neuronal depolarization. The downstream consequence is a reduction in the synaptic release of excitatory neurotransmitters such as glutamate and substance P, resulting in decreased neuronal hyperexcitability.[3]

OnTargetPathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate Active_Metabolite Active Gabapentinoid Compound->Active_Metabolite Metabolic Activation VGCC α2δ-1 Subunit of Voltage-Gated Ca2+ Channel Active_Metabolite->VGCC Binds & Modulates Trafficking Calcium Ca2+ Influx VGCC->Calcium Inhibits Vesicles Neurotransmitter Vesicles (Glutamate) Calcium->Vesicles Triggers Fusion Release Reduced Neurotransmitter Release Vesicles->Release Leads to Postsynaptic_Signal Reduced Postsynaptic Excitation Release->Postsynaptic_Signal Modulates

Caption: On-target mechanism of a gabapentinoid prodrug.

Comparative Compounds

A thorough assessment requires benchmarking against both direct analogues and agents with different mechanisms of action used for similar indications.

CompoundClassPrimary Mechanism of ActionKey Known Off-Target Liabilities / Side Effects
Pregabalin GabapentinoidBinds to α2δ-1 subunit of VGCCs.[2]Dizziness, somnolence, weight gain, euphoria, potential for misuse and dependence.[10][11][12]
Gabapentin GabapentinoidBinds to α2δ-1 subunit of VGCCs.[13]Similar to pregabalin, but generally considered to have a lower binding affinity and abuse potential.[11][14]
Duloxetine SNRISerotonin and Norepinephrine Reuptake Inhibitor.[15]Nausea, dry mouth, insomnia, potential for cardiovascular effects (increased blood pressure), sexual dysfunction.[16]
Amitriptyline TCATricyclic Antidepressant; blocks reuptake of serotonin and norepinephrine; also has anticholinergic and antihistaminic activity.Anticholinergic (dry mouth, constipation, blurred vision), antihistaminic (sedation, weight gain), cardiotoxicity risk (arrhythmias).[1][16]

Part 2: A Multi-Tiered Strategy for Off-Target Profile Assessment

No single assay can definitively map a compound's off-target profile. A robust strategy employs a tiered approach, moving from broad, high-throughput screening to more focused, functional, and systems-level analyses. The goal is to build a comprehensive "liability profile" for this compound.

ExperimentalWorkflow cluster_tier1 Tier 1: Broad In Vitro Screening cluster_tier2 Tier 2: Cellular & Functional Validation cluster_tier3 Tier 3: Unbiased Systems-Level Analysis cluster_tier4 Tier 4: Integrated Risk Assessment Receptor_Screen Broad Receptor Panel (e.g., SafetyScreen™ 44) Functional_Assay Functional Follow-up Assays (for identified hits) Receptor_Screen->Functional_Assay Identifies Hits Kinase_Screen Kinase Panel Screen Kinase_Screen->Functional_Assay Risk_Profile Generate Comprehensive Off-Target Risk Profile Functional_Assay->Risk_Profile HCS High-Content Cellular Imaging (Cytotoxicity, Mitochondrial Health) HCS->Risk_Profile RNA_Seq Transcriptomic Profiling (RNA-Seq) (Neuronal Cell Line) RNA_Seq->Risk_Profile

Caption: Tiered workflow for off-target liability assessment.

Tier 1: Broad In Vitro Safety Pharmacology Screening

The initial step is to screen the compound against a large panel of known biological targets associated with adverse effects. This provides a broad, rapid assessment of potential liabilities.[7][17][18]

Rationale: Early, broad profiling is cost-effective for identifying major liabilities that could lead to project termination.[6] It casts a wide net to catch unexpected interactions beyond the compound's predicted pharmacology. Commercial services like Eurofins' SafetyScreen™ or Charles River's safety panels offer validated assays against hundreds of targets.[7][19]

Experimental Protocol: Broad Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. A dilution series is then prepared for concentration-response curves if initial screening yields a hit.

  • Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) in duplicate across a panel of ~50-100 receptor, ion channel, and transporter targets.

  • Assay Format: The assays are typically competitive radioligand binding assays.[20][21] A known radioactive ligand ([³H] or [¹²⁵I]-labeled) for each target is incubated with a source of the target protein (e.g., cell membranes) in the presence and absence of the test compound.

  • Detection: The amount of bound radioactivity is measured using scintillation counting or filtration methods.[21][22]

  • Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50% at 10 µM) is flagged as a "hit" and warrants further investigation.

Hypothetical Comparative Data Table:

Target FamilyTarget ExampleThis compound (% Inhibition @ 10µM)Pregabalin (% Inhibition @ 10µM)Duloxetine (% Inhibition @ 10µM)
GPCRs Adrenergic α2A<10%<15%85%
Dopamine D2<5%<10%25%
Serotonin 5-HT2A15%10%92%
Ion Channels hERG<20%<20%30%
L-type Ca2+ Channel65% 75% <10%
Transporters Norepinephrine (NET)<10%<5%98%
Serotonin (SERT)<15%<10%99%

This table presents hypothetical data for illustrative purposes. The data shows the expected on-target activity for Duloxetine (SERT/NET) and highlights the high specificity of gabapentinoids for the L-type Ca2+ channel (specifically the α2δ subunit, which is part of the complex).

Tier 2: Cellular and Functional Validation

A hit in a binding assay does not necessarily translate to a functional effect. Tier 2 experiments are designed to confirm whether the observed binding leads to a cellular response and to assess general cytotoxicity.

Rationale: Functional assays provide more physiologically relevant data.[9] High-content screening (HCS) can simultaneously measure multiple cytotoxicity parameters (e.g., cell viability, mitochondrial membrane potential, nuclear morphology), offering a more nuanced view of cellular health than single-endpoint assays.

Tier 3: Unbiased Systems-Level Analysis with Transcriptomics

Broad panel screens are biased, as they only test for known interactions. An unbiased approach like RNA sequencing (RNA-seq) can reveal unexpected pathway perturbations by measuring changes in gene expression across the entire transcriptome.[23][24]

Rationale: RNA-seq provides a holistic view of the cellular response to a compound. By identifying up- or down-regulated genes and pathways, it can generate new hypotheses about a compound's mechanism of action and potential off-target effects that would be missed by targeted panels.

Experimental Protocol: RNA-Seq for Off-Target Pathway Identification

  • Cell Culture & Treatment: Culture a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency. Treat cells in triplicate with a vehicle control (e.g., 0.1% DMSO), this compound (at 1x and 10x the projected therapeutic concentration), and a positive control compound known to induce a transcriptomic signature (e.g., a kinase inhibitor). Incubate for a relevant time period (e.g., 24 hours).

  • RNA Extraction: Lyse cells and extract total RNA using a high-quality RNA isolation kit (e.g., Qiagen RNeasy). Assess RNA integrity using a Bioanalyzer to ensure high-quality data (RIN > 8).

  • Library Preparation & Sequencing: Prepare sequencing libraries from the extracted RNA (e.g., using a TruSeq Stranded mRNA kit) and perform paired-end sequencing on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads.

    • Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Differential Expression: Use tools like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the treated and vehicle control groups.[23]

    • Pathway Analysis: Perform gene set enrichment analysis (GSEA) or similar pathway analysis (e.g., using Ingenuity Pathway Analysis, DAVID) to identify biological pathways, signaling networks, or toxicity signatures that are significantly enriched among the differentially expressed genes.

Part 3: Integrated Risk Assessment and Decision Making

The final step involves synthesizing data from all tiers to build a comprehensive risk profile and guide future development.

Interpreting the Data:

  • Tier 1 Hits: Any hit with >50% inhibition at 10 µM requires follow-up. The therapeutic index (ratio of off-target Ki to on-target EC50) is a critical parameter. A large window suggests lower risk.

  • Tier 2 Results: If a binding hit is confirmed in a functional assay, the risk is elevated. Cytotoxicity observed at concentrations near the therapeutic dose is a major red flag.

  • Tier 3 Insights: Pathway analysis from RNA-seq can be revelatory. For instance, the unexpected upregulation of heat shock proteins might suggest protein misfolding stress, while changes in cholesterol biosynthesis genes could indicate a risk for statin-like side effects.

DecisionTree Start Off-Target Hit Identified in Tier 1 Screen Functional_Assay Perform Functional Assay (Tier 2) Start->Functional_Assay Therapeutic_Window Calculate Therapeutic Window (Off-Target IC50 / On-Target EC50) Functional_Assay->Therapeutic_Window Functional Activity Confirmed Low_Risk Low Risk: Proceed with Standard Safety Follow-up Functional_Assay->Low_Risk No Functional Activity Therapeutic_Window->Low_Risk Window > 100x High_Risk High Risk: Consider Termination or Structure Modification Therapeutic_Window->High_Risk Window < 10x Medium_Risk Medium Risk: Proceed with Caution, Plan Specific In Vivo Monitoring Therapeutic_Window->Medium_Risk Window 10x - 100x

Caption: Decision-making flowchart based on off-target findings.

Conclusion

A proactive, multi-tiered approach to off-target liability assessment is not merely a regulatory hurdle but a fundamental component of modern, safety-conscious drug design. For a novel agent like this compound, moving beyond the legacy of its parent class requires a rigorous demonstration of a superior or differentiated safety profile. By combining broad, target-based screening with unbiased, systems-level analyses, researchers can build a comprehensive understanding of a compound's biological interactions, enabling data-driven decisions that minimize the risk of late-stage failures and ultimately lead to safer, more effective medicines.

References

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Safety Operating Guide

Personal protective equipment for handling 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Methoxyethyl 3-(aminomethyl)-5-methylhexanoate

This document provides comprehensive safety, handling, and disposal protocols for this compound. As a novel compound, its toxicological properties are not yet fully characterized. Therefore, this guidance is built upon a conservative risk assessment, drawing from the known hazards of its core functional groups—amines and esters—and data from structurally similar molecules. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel.

Proactive Hazard Analysis: Understanding the Risks

The molecular structure of this compound contains both an amine and an ester functional group. Amines can be corrosive and irritating to the skin, eyes, and respiratory system.[1][2] Esters, while generally less hazardous, can cause irritation, and specific material compatibility for gloves must be considered.[3][4][5]

Based on safety data for close structural analogs like (R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, the anticipated hazards are categorized as follows:

  • H302: Harmful if swallowed.[6][7][8]

  • H315: Causes skin irritation.[6][7][8]

  • H318/H319: Causes serious eye damage or irritation.[6][7][8]

  • H335: May cause respiratory irritation.[6][7][8]

Given these potential risks, a thorough, task-specific risk assessment must be conducted before any new procedure is initiated. All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The required level of protection escalates with the scale and nature of the operation.

Summary of PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing & Small-Scale Transfers (<1g) Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Lab CoatRequired if outside of a fume hood
Solution Preparation & Reactions Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant Lab Coat or ApronRequired if vapors/aerosols possible
Large-Scale Operations (>1g) Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant CoverallsNIOSH-approved Respirator with Organic Vapor Cartridges
Spill Cleanup Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant CoverallsNIOSH-approved Respirator with Organic Vapor Cartridges
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, chemical splash goggles that form a seal around the eyes are mandatory for all handling operations outside of simple transport.[9] For procedures involving larger volumes (>50 mL) or with a heightened risk of splashing, a full-face shield must be worn in addition to splash goggles.[5][10]

  • Hand Protection : Standard nitrile gloves provide a baseline of protection for incidental contact.[10][11] However, for prolonged handling or immersion, materials with greater chemical resistance are required. Both neoprene and butyl rubber offer superior protection against amines and esters.[4][9] It is crucial to inspect gloves for any signs of degradation or puncture before each use and to practice proper removal techniques to avoid skin contact.[6]

  • Body Protection : A flame-resistant lab coat is the minimum requirement. For tasks with a higher splash potential, a chemical-resistant apron made of polyethylene or a similar impervious material should be worn over the lab coat.[3][11] For large-scale work or significant spill response, disposable chemical-resistant coveralls are necessary.[3]

  • Respiratory Protection : All work with this compound should ideally be performed within a certified chemical fume hood. If there is any potential for aerosol or vapor generation outside of a containment device (e.g., during a spill or equipment failure), respiratory protection is required. A NIOSH-approved half-face or full-face respirator equipped with organic vapor cartridges is the standard.[2][9][10]

Safe Handling and Disposal Workflow

A systematic workflow is essential to minimize risk at every stage of the chemical's lifecycle in the lab. This process begins with preparation and ends with proper disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Assemble all required equipment and PPE.

  • Chemical Transfer : When weighing the solid or transferring solutions, use techniques that minimize the generation of dust or splashes. Use a spatula for solids and conduct liquid transfers slowly over a secondary containment tray.

  • Reaction/Procedure : Keep all vessels containing the chemical capped or covered when not in active use. Ensure all manipulations are performed well within the fume hood to ensure capture of any potential vapors.

  • Decontamination : After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • PPE Removal : Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat or apron, followed by face shield and goggles. Wash hands thoroughly with soap and water immediately after.[9]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Disposal prep_node Verify Fume Hood Functionality Don PPE weigh_node Weighing / Transfer (Minimize Dust/Splash) prep_node->weigh_node Proceed to handling solution_node Solution Preparation or Reaction weigh_node->solution_node decon_node Decontaminate Surfaces & Equipment solution_node->decon_node Procedure complete liquid_waste Liquid Waste (Unused chemical, rinsates) solution_node->liquid_waste ppe_remove_node Remove PPE Correctly decon_node->ppe_remove_node solid_waste Contaminated Solids (PPE, Wipes) decon_node->solid_waste wash_hands_node Wash Hands Thoroughly ppe_remove_node->wash_hands_node segregate_node Segregate into Approved Hazardous Waste Containers solid_waste->segregate_node liquid_waste->segregate_node

Caption: Workflow from preparation to disposal.

Emergency and Disposal Procedures

Emergency Response
  • Skin Contact : Immediately remove all contaminated clothing.[12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7]

  • Spill : Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite), sweep up carefully without creating dust, and place it in a sealed container for hazardous waste disposal.[6][7] Do not allow the product to enter drains.[7] For large spills, evacuate the lab and contact your institution's environmental health and safety office immediately.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Unused Product : Dispose of as hazardous chemical waste through a licensed disposal company.[6][7]

  • Contaminated Materials : This includes used PPE, absorbent materials from spills, and any contaminated lab supplies. These should be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Empty Containers : Empty containers may retain product residue and should be disposed of as hazardous waste.[13]

Always adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.[13]

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • Personal protective equipment for handling Acid-PEG3-PFP ester - Benchchem. BenchChem.
  • Chemical Resistant Protective Gear | R.S. Hughes. R.S. Hughes.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Vertex AI Search.
  • Chemical Safety Gear Vinyl Apron - powRparts. powRparts.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid - PubChem. PubChem.
  • Safe Handling of Hazardous Drugs - safety.duke.edu. Duke University.

Sources

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